Evidence 1: Enhanced Lipophilicity Compared to Non-Iodinated Pyrazole Scaffolds
The introduction of two iodine atoms and a methyl group drastically increases the lipophilicity of 3,4-diiodo-5-methyl-1H-pyrazole (XLogP3 = 2.0, measured LogP = 1.93) compared to the unsubstituted pyrazole core (predicted LogP ≈ 0.26) [1]. This 1.7-unit increase in LogP is a quantifiable differentiator for applications requiring enhanced membrane permeability or target engagement in hydrophobic binding pockets. While comparable diiodinated analogs like 3,5-diiodo-1H-pyrazole would also exhibit high lipophilicity, the specific substitution pattern here uniquely balances LogP with the distinct reactivity profile of the 4-iodo position [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92730 (experimental) |
| Comparator Or Baseline | Unsubstituted pyrazole: predicted LogP ≈ 0.26 |
| Quantified Difference | Δ LogP ≈ +1.67 units |
| Conditions | Standard octanol-water partition coefficient prediction/measurement |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cellular assays or in vivo studies.
- [1] Rhawn. 3,4-Diiodo-5-methyl-1H-pyrazole. CAS: 6715-87-3. Technical Data Sheet. View Source
- [2] PubChem. Pyrazole (Compound Summary). Predicted LogP = 0.26. National Library of Medicine. View Source
